molecular formula C10H7ClN2 B2940865 4-Chloro-5-phenylpyrimidine CAS No. 60122-80-7

4-Chloro-5-phenylpyrimidine

Cat. No. B2940865
CAS RN: 60122-80-7
M. Wt: 190.63
InChI Key: RKDLCPYEVZVXGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrimidines, including 4-Chloro-5-phenylpyrimidine, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described in the literature . For instance, one approach involves a reaction between easily available chalcones and benzamidine hydrochloride .


Chemical Reactions Analysis

Pyrimidines, including 4-Chloro-5-phenylpyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Anticancer Activity

4-Chloro-5-phenylpyrimidine derivatives have been identified as potential anticancer agents. They are involved in the synthesis of compounds that exhibit activity against various cancer cell lines. For instance, pyrimidine derivatives are key components in drugs like imatinib, dasatinib, and nilotinib, which are established treatments for leukemia .

Antimicrobial and Antifungal Applications

These compounds also play a role in the development of antimicrobial and antifungal agents. Their structural diversity allows for the creation of a wide range of bioactive molecules that can combat microbial and fungal infections .

Cardiovascular Therapeutics

Pyrimidine-based structures are used in cardiovascular drugs due to their antihypertensive properties. They help in the management of blood pressure and have been incorporated into cardiovascular agents .

Neuroprotective Agents

Recent studies have shown that triazole-pyrimidine hybrids can act as neuroprotective and anti-neuroinflammatory agents. They offer potential treatment strategies for neurodegenerative diseases and traumatic brain injuries .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic activities of 4-Chloro-5-phenylpyrimidine derivatives make them valuable in the synthesis of drugs that alleviate pain and reduce inflammation .

Antidiabetic Effects

Derivatives of 4-Chloro-5-phenylpyrimidine have been used to develop antidiabetic medications. They contribute to the synthesis of DPP-IV inhibitors, which are important in the management of diabetes .

Antiviral Applications

These compounds have shown promise in the synthesis of anti-HIV drugs. Their ability to inhibit viral replication makes them crucial in the fight against HIV/AIDS .

Material Science

Beyond pharmaceutical applications, 4-Chloro-5-phenylpyrimidine is utilized in the synthesis of organic materials. Its versatile chemical structure allows for its incorporation into various materials for advanced scientific research.

Safety and Hazards

The safety data sheet for a related compound, 4-Chlorophenylboronic acid, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to seek medical attention if swallowed .

Future Directions

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . Future research may focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

properties

IUPAC Name

4-chloro-5-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDLCPYEVZVXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-phenylpyrimidine

CAS RN

60122-80-7
Record name 4-chloro-5-phenylpyrimidine
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